



Application Note: GNE-495 for Western Blot Analysis of p-JNK

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Compound of Interest		
Compound Name:	GNE-495	
Cat. No.:	B15607992	Get Quote

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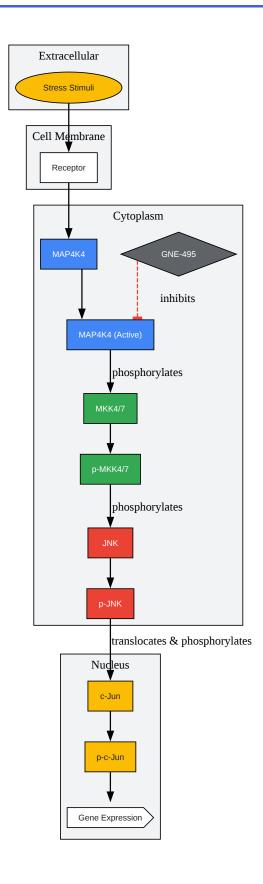
Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including inflammation, apoptosis, and neuronal degeneration.[1][2][3] This application note provides a detailed protocol for the use of **GNE-495** to analyze the phosphorylation of JNK (p-JNK) by Western blot, a common method to assess the activation state of the JNK pathway.

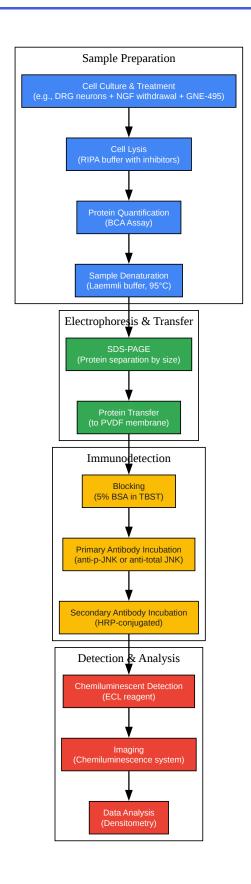
JNK Signaling Pathway and Inhibition by GNE-495

The JNK signaling cascade is a crucial stress-activated pathway. Upstream stimuli, such as cytokines or cellular stress, activate MAP4K4. Activated MAP4K4, in turn, phosphorylates and activates downstream kinases, ultimately leading to the phosphorylation of JNK at threonine and tyrosine residues. Phosphorylated JNK (p-JNK) then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in the expression of genes related to various cellular responses. **GNE-495** selectively inhibits the kinase activity of MAP4K4, thereby preventing the downstream phosphorylation and activation of JNK.[1][2][3]









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References

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- 2. researchgate.net [researchgate.net]
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